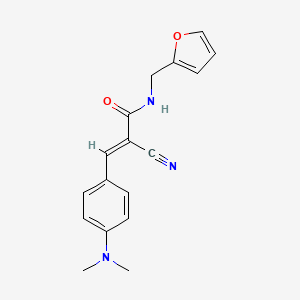

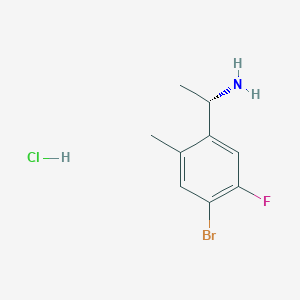

![molecular formula C13H14N2O3S B2668719 Ethyl 7-acetamido-2-aminobenzo[b]thiophene-3-carboxylate CAS No. 108940-16-5](/img/structure/B2668719.png)

Ethyl 7-acetamido-2-aminobenzo[b]thiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 7-acetamido-2-aminobenzo[b]thiophene-3-carboxylate is a chemical compound with the empirical formula C11H11NO2S . It is a solid substance . The compound has a melting point of 222-223 °C .

Synthesis Analysis

The synthesis of thiophene derivatives, including Ethyl 7-acetamido-2-aminobenzo[b]thiophene-3-carboxylate, often involves the Gewald synthesis . This method involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which results in aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of Ethyl 7-acetamido-2-aminobenzo[b]thiophene-3-carboxylate can be determined by various spectroscopic methods. For instance, the 1H NMR spectrum can provide information about the hydrogen atoms in the molecule .Physical And Chemical Properties Analysis

Ethyl 7-acetamido-2-aminobenzo[b]thiophene-3-carboxylate is a solid substance . It has a melting point of 222-223 °C and a predicted boiling point of 535.4±45.0 °C .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Biological Importance

Ethyl 7-acetamido-2-aminobenzo[b]thiophene-3-carboxylate, belonging to the class of benzazoles, has been the subject of significant interest in medicinal chemistry due to its diverse biological activities. The compound and its derivatives are pivotal in the synthesis of guanidine-containing molecules like 2-aminobenzimidazole, Astemizole, Albendazole, and Carbendazim. These compounds exhibit a wide range of pharmacological activities, including cytotoxic properties and the ability to inhibit cell proliferation via pathways such as angiogenesis and apoptosis. Recent advancements in synthetic methodologies have allowed for various modifications and functionalizations of this molecule, enhancing its potential as a therapeutic agent (Rosales-Hernández et al., 2022).

Environmental Impact and Contamination Studies

Parabens, which are structurally related to Ethyl 7-acetamido-2-aminobenzo[b]thiophene-3-carboxylate, have been extensively studied for their environmental impact. They are commonly used as preservatives and have been detected in various environmental matrices, raising concerns about their potential as weak endocrine disruptors. The study of their occurrence, fate, and behavior in aquatic environments is crucial to understand their impact on ecosystems and human health. Despite wastewater treatments effectively reducing their concentrations, they are still ubiquitously found in surface water and sediments due to continuous environmental introduction. Their interaction with free chlorine forms chlorinated by-products, which are more stable and persistent, necessitating further studies on their toxicity (Haman et al., 2015).

Synthetic and Antioxidant Properties

The compound has also been implicated in studies focusing on synthetic procedures for compounds with significant biological activities. For instance, the synthesis and evaluation of 4-Arylmethylideneisoxazol-5(4H)-ones have been reported, highlighting the importance of Ethyl 7-acetamido-2-aminobenzo[b]thiophene-3-carboxylate and related compounds in creating molecules with potential antioxidant properties. The development of novel, simple, and environmentally friendly procedures for synthesizing these heterocycles emphasizes the compound's role in advancing medicinal chemistry and pharmacology (Laroum et al., 2019).

Zukünftige Richtungen

The future directions for research on Ethyl 7-acetamido-2-aminobenzo[b]thiophene-3-carboxylate could include further studies on its synthesis, chemical reactions, mechanism of action, and biological activities. Additionally, more research is needed to fully understand its safety and hazards. Given the potential biological activities of thiophene derivatives , Ethyl 7-acetamido-2-aminobenzo[b]thiophene-3-carboxylate could be a promising compound for further investigation in medicinal chemistry.

Eigenschaften

IUPAC Name |

ethyl 7-acetamido-2-amino-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-3-18-13(17)10-8-5-4-6-9(15-7(2)16)11(8)19-12(10)14/h4-6H,3,14H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGANELGZHHJHLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1C=CC=C2NC(=O)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-acetamido-2-aminobenzo[b]thiophene-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

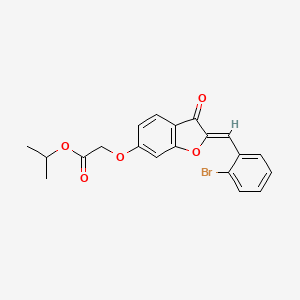

![2-Chloro-6-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]benzonitrile](/img/structure/B2668638.png)

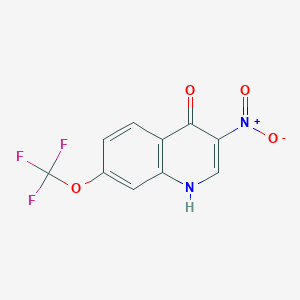

![N-[2-[(3,3-Difluorocyclohexyl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2668639.png)

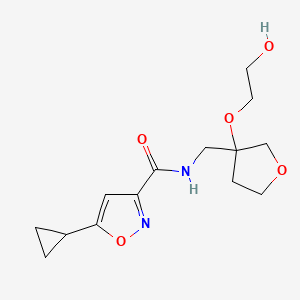

![Ethyl 2-[[4-ethyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2668644.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepane-3-carboxylic acid](/img/structure/B2668653.png)

![3-(4-fluorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2668655.png)

![N-(1-cyanobutyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide](/img/structure/B2668656.png)

![N-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine](/img/structure/B2668657.png)

![2,2,2-trifluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2668658.png)